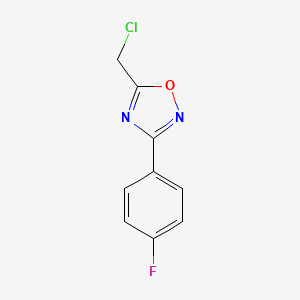

5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZZSCWNPOUYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368958 | |

| Record name | 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721428-34-8 | |

| Record name | 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721428-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental protocol but also a detailed explanation of the underlying chemical principles and strategic considerations for each stage of the synthesis. The 1,2,4-oxadiazole moiety is a key pharmacophore in numerous biologically active compounds, often serving as a bioisosteric replacement for amide or ester functionalities to improve metabolic stability and pharmacokinetic properties.[2][3]

Strategic Approach to the Synthesis

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly and efficiently achieved through the cyclization of an O-acylamidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid derivative.[2][4][5][6] For the synthesis of the target molecule, this compound, a two-step approach is outlined, which offers high yields and purity of the final product.

The overall synthetic strategy is depicted in the workflow diagram below:

Caption: Overall workflow for the synthesis of this compound.

This pathway is advantageous due to the ready availability of the starting materials and the generally high efficiency of each transformation.

Part 1: Synthesis of 4-Fluorobenzamidoxime (Intermediate I)

The initial and crucial step in this synthesis is the preparation of 4-fluorobenzamidoxime from 4-fluorobenzonitrile. This reaction involves the nucleophilic addition of hydroxylamine to the nitrile group.

Reaction Mechanism

The mechanism proceeds via the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile. Subsequent proton transfer steps lead to the formation of the amidoxime.

Caption: Mechanism of 4-fluorobenzamidoxime formation.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorobenzonitrile | 121.11 | 12.1 g | 0.1 |

| Hydroxylamine hydrochloride | 69.49 | 10.4 g | 0.15 |

| Sodium carbonate | 105.99 | 15.9 g | 0.15 |

| Ethanol | 46.07 | 200 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzonitrile (12.1 g, 0.1 mol), hydroxylamine hydrochloride (10.4 g, 0.15 mol), sodium carbonate (15.9 g, 0.15 mol), ethanol (200 mL), and water (50 mL).

-

Heat the reaction mixture to reflux with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 200 mL of water and stir for 30 minutes.

-

Collect the precipitated white solid by vacuum filtration and wash with cold water (3 x 50 mL).

-

Dry the solid in a vacuum oven at 50 °C to afford 4-fluorobenzamidoxime as a white crystalline solid.

Expected Yield: 85-95%

Characterization: The identity and purity of the synthesized 4-fluorobenzamidoxime can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).

Part 2: Synthesis of this compound (Final Product)

The final step involves the acylation of 4-fluorobenzamidoxime with chloroacetic anhydride, followed by an intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring. This can be performed as a one-pot reaction or as a two-step procedure with the isolation of the O-acylamidoxime intermediate. The one-pot approach is generally preferred for its efficiency.[4][5]

Reaction Mechanism

The reaction proceeds through the initial O-acylation of the amidoxime by chloroacetic anhydride to form an O-chloroacetyl-4-fluorobenzamidoxime intermediate. This intermediate then undergoes a base- or heat-induced intramolecular cyclization with the elimination of a molecule of water to yield the final 3,5-disubstituted 1,2,4-oxadiazole.

Caption: General scheme for the formation of the 1,2,4-oxadiazole ring.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorobenzamidoxime | 154.14 | 15.4 g | 0.1 |

| Chloroacetic anhydride | 170.98 | 20.5 g | 0.12 |

| Pyridine | 79.10 | 150 mL | - |

| Toluene | 92.14 | 100 mL | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-fluorobenzamidoxime (15.4 g, 0.1 mol) in pyridine (150 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of chloroacetic anhydride (20.5 g, 0.12 mol) in toluene (100 mL) to the cooled solution via the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:4).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 100 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a white to off-white solid.

Expected Yield: 70-85%

Characterization of the Final Product

The structure and purity of the final product, this compound (CAS No: 721428-34-8), should be confirmed by various spectroscopic techniques.[7]

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.10-8.00 (m, 2H, Ar-H), 7.25-7.15 (m, 2H, Ar-H), 4.85 (s, 2H, -CH₂Cl). The multiplet between δ 8.10-8.00 corresponds to the aromatic protons ortho to the carbon attached to the oxadiazole ring, while the multiplet between δ 7.25-7.15 corresponds to the aromatic protons ortho to the fluorine atom. The singlet at δ 4.85 is characteristic of the chloromethyl protons.[8]

-

¹³C NMR (CDCl₃, 101 MHz): δ 175.0 (C5-oxadiazole), 168.5 (C3-oxadiazole), 164.0 (d, ¹JCF = 252 Hz, C-F), 129.5 (d, ³JCF = 9 Hz, Ar-CH), 123.0 (d, ⁴JCF = 3 Hz, Ar-C), 116.0 (d, ²JCF = 22 Hz, Ar-CH), 35.0 (-CH₂Cl). The chemical shifts for the oxadiazole ring carbons and the fluorinated benzene ring are characteristic.[8][9]

-

IR (KBr, cm⁻¹): ~3100 (Ar C-H), ~1610, 1580, 1510 (C=C, C=N), ~1240 (C-F), ~750 (C-Cl).

-

Mass Spectrometry (EI): m/z (%) = 212/214 ([M]⁺, corresponding to ³⁵Cl/³⁷Cl isotopes), 177 ([M-Cl]⁺), 135 ([4-F-Ph-CN]⁺).

Safety and Handling Precautions

-

Hydroxylamine hydrochloride is corrosive and a potential skin sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chloroacetic anhydride is highly corrosive and lachrymatory. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a fume hood.

-

Toluene is a flammable solvent and can be harmful if inhaled. Use in a well-ventilated area.

All reactions should be carried out by trained personnel in a properly equipped chemical laboratory.

Conclusion

This technical guide outlines a reliable and efficient synthetic pathway for the preparation of this compound. The described two-step process, commencing from commercially available starting materials, provides a practical route for obtaining this valuable heterocyclic intermediate for applications in drug discovery and medicinal chemistry. The detailed experimental procedures and mechanistic insights are intended to facilitate the successful synthesis and characterization of the target compound in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-CHLOROMETHYL-3-(4-FLUORO-PHENYL)-[1,2,4]OXADIAZOLE | 721428-34-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: Properties, Synthesis, and Applications

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry and drug discovery.[1][2] Its value lies in its role as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles. This unique characteristic has led to the incorporation of the 1,2,4-oxadiazole moiety into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a detailed technical overview of a specific, promising derivative: 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. This compound serves as a valuable building block in the synthesis of more complex, biologically active molecules.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClFN₂O | PubChem |

| Molecular Weight | 212.61 g/mol | MySkinRecipes[3] |

| CAS Number | 721428-34-8 | MySkinRecipes[3] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not explicitly reported for this specific compound. A related downstream product has a melting point of 141-143 °C. | Beilstein Journals Supporting Information |

| Boiling Point | Not experimentally determined. | --- |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge of similar compounds |

| pKa | Not experimentally determined. | --- |

Synthesis of this compound

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in organic chemistry. The most common and direct route involves the reaction of an amidoxime with an acyl chloride.[2] For the target molecule, this involves the reaction of 4-fluorobenzamidoxime with chloroacetyl chloride.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is based on established methods for the synthesis of similar 1,2,4-oxadiazole derivatives.[4]

Step 1: Synthesis of 4-Fluorobenzamidoxime

-

To a solution of 4-fluorobenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization to obtain pure 4-fluorobenzamidoxime.

Step 2: Synthesis of this compound

-

Dissolve 4-fluorobenzamidoxime in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cool the solution in an ice bath.

-

Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectral Characterization

-

¹H NMR:

-

A singlet for the chloromethyl protons (CH₂Cl) is expected in the region of 4.5-5.0 ppm.

-

Multiplets corresponding to the aromatic protons of the 4-fluorophenyl group will appear in the aromatic region (7.0-8.2 ppm). The coupling pattern will be characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR:

-

The carbon of the chloromethyl group (CH₂Cl) is expected to appear around 40-45 ppm.

-

Signals for the carbons of the 4-fluorophenyl ring will be observed in the aromatic region (115-165 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

-

The two carbons of the oxadiazole ring will have distinct chemical shifts, typically in the range of 160-180 ppm.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (212.61 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.

-

Reactivity and Stability

The reactivity of this compound is primarily dictated by the electrophilic chloromethyl group and the 1,2,4-oxadiazole ring itself.

-

Nucleophilic Substitution: The chloromethyl group is a good leaving group and will readily undergo nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups at the 5-position of the oxadiazole ring, making it a versatile synthetic intermediate.

-

Ring Stability: The 1,2,4-oxadiazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage under strongly basic or reducing conditions.

-

Storage: It is recommended to store the compound in a cool, dry place, away from strong bases and reducing agents.

Reactivity Workflow

References

- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides [mdpi.com]

Unlocking Therapeutic Potential: 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole as a Scaffold for Novel Biologically Active Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of a Key Synthetic Intermediate

In the landscape of medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged scaffold, recognized for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities. This five-membered heterocycle is a cornerstone in the design of a diverse array of therapeutic agents.[1][2] Within this important class of compounds, 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole emerges not as a standalone therapeutic agent, but as a pivotal synthetic intermediate—a versatile building block for the creation of novel, biologically active molecules. Its structure, featuring a reactive chloromethyl group and a fluorophenyl moiety, provides a rich platform for chemical modification, enabling the exploration of a wide chemical space in the quest for new drugs.[3] This guide delves into the synthesis of this key intermediate and explores the vast biological potential of the derivatives it can generate, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.

Core Synthesis and Derivatization Potential

The strategic importance of this compound lies in its synthetic accessibility and the reactivity of its chloromethyl group, which serves as a handle for introducing a wide range of functional groups and for linking the oxadiazole core to other pharmacophores.

Synthesis of the 1,2,4-Oxadiazole Core

The construction of the 1,2,4-oxadiazole ring is a well-established process in organic synthesis. A common and efficient method involves the cyclization of an amidoxime with an acylating agent. In the context of our target intermediate, this would typically involve the reaction of 4-fluorobenzamidoxime with a chloroacetyl derivative.

Illustrative Synthetic Workflow

The following diagram outlines a general, plausible synthetic route to this compound. This process highlights the key bond-forming steps and the introduction of the critical chloromethyl functionality.

Caption: Synthetic pathway to this compound.

The chloromethyl group at the 5-position of the oxadiazole ring is an excellent electrophilic site, making it susceptible to nucleophilic substitution. This reactivity is the gateway to a vast library of derivatives, as various nucleophiles (e.g., amines, thiols, alcohols, azides) can be readily introduced to generate novel chemical entities with diverse biological properties.

Biological Activities of 1,2,4-Oxadiazole Derivatives

While direct biological activity data for this compound is not extensively reported in the literature, the derivatization of this and similar intermediates has led to the discovery of compounds with significant pharmacological effects.

Anticancer Potential

The 1,2,4-oxadiazole scaffold is a recurring motif in the design of novel anticancer agents.[1][4] Its derivatives have been shown to target various cancer cell lines through diverse mechanisms of action. The incorporation of different substituents on the oxadiazole ring allows for the fine-tuning of activity and selectivity.

Table 1: Examples of Anticancer Activity in 1,2,4-Oxadiazole Derivatives

| Derivative Class | Target Cancer Cell Lines | Reported IC50 Values (µM) | Reference |

| 1,2,4-Oxadiazole-fused-imidazothiadiazoles | A375, MCF-7, ACHN | 0.11 - 1.47 | [2] |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA-MB-231 | Sub-micromolar | [2] |

| 1,2,4-Oxadiazole-1,2,3-triazole-pyrazole hybrids | MCF-7 | 81 | [5] |

| 1,2,4-Oxadiazole linked to 5-Fluorouracil | MCF-7, MDA-MB-231, A549, DU-145 | More potent than standard | [6] |

The anticancer mechanism of some oxadiazole derivatives has been linked to the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and telomerase.[1]

Caption: Postulated anticancer mechanisms of 1,2,4-oxadiazole derivatives.

Antimicrobial Applications

The global challenge of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. The 1,3,4-oxadiazole ring, a close structural relative of the 1,2,4-isomer, has been extensively explored for its antimicrobial properties.[7][8] Derivatives of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, for instance, have demonstrated potent activity against various bacterial and fungal strains.[7]

Table 2: Antimicrobial Profile of a Representative 1,3,4-Oxadiazole Derivative

| Compound | Target Organism | Activity | Reference |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Stronger than ampicillin | [7] |

| S. pneumoniae | Stronger than ampicillin | [7] | |

| P. aeruginosa | >100x stronger than ampicillin | [7] | |

| A. niger | Antifungal activity | [7] |

The structural similarities between 1,2,4- and 1,3,4-oxadiazoles suggest that derivatives of this compound could also be promising candidates for antimicrobial drug discovery.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a key research area. Diarylheterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-triazoles, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9] The anti-inflammatory activity of some oxadiazole derivatives has been demonstrated in vivo using carrageenan-induced paw edema assays.[10][11]

Derivatives of this compound could be designed to target COX-2, potentially leading to new non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Future Perspectives and Research Directions

The true value of this compound lies in its untapped potential as a starting material for the synthesis of diverse compound libraries. Future research should focus on:

-

Combinatorial Chemistry Approaches: Utilizing the reactive chloromethyl group to generate large libraries of derivatives for high-throughput screening against a wide range of biological targets.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the oxadiazole and phenyl rings to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: In-depth studies to understand the molecular mechanisms by which active derivatives exert their biological effects.

-

In Vivo Efficacy and Safety Profiling: Advancing promising lead compounds into preclinical animal models to evaluate their therapeutic efficacy and toxicological profiles.

Conclusion

While this compound may not be a therapeutic agent in its own right, its significance as a versatile synthetic intermediate cannot be overstated. It provides a robust and accessible platform for the development of novel 1,2,4-oxadiazole derivatives with the potential to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders. For drug discovery and development professionals, this compound represents a key starting point for the exploration of new chemical space and the generation of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Characterization of Novel 1,2,4-Oxadiazoles

Abstract

The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its importance stems from its role as a versatile bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability, improve pharmacokinetic profiles, and modulate target selectivity.[4][5][6][7] This guide provides an in-depth exploration of the core methodologies for the synthesis, purification, and structural elucidation of novel 1,2,4-oxadiazole derivatives, tailored for researchers and scientists in the field of drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Strategic Importance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring, first synthesized by Tiemann and Krüger in 1884, is an aromatic, electron-poor azole containing one oxygen and two nitrogen atoms.[1][8] Its physicochemical properties make it an attractive pharmacophore.[9] The ring is relatively stable and can engage in hydrogen bonding, which is crucial for ligand-receptor interactions.[9] Its ability to mimic the geometry and electronic properties of ester and amide groups allows medicinal chemists to circumvent common liabilities associated with these groups, such as susceptibility to hydrolysis by metabolic enzymes.[4][5] Consequently, derivatives of 1,2,4-oxadiazole have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7][10]

Synthesis of Novel 1,2,4-Oxadiazoles: A Tale of Two Pathways

The construction of the 1,2,4-oxadiazole ring is dominated by two primary, highly reliable synthetic strategies: the acylation of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides. The choice between them is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The Amidoxime Route: The Workhorse of 1,2,4-Oxadiazole Synthesis

This is the most widely employed method, involving the condensation of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or anhydride) followed by cyclodehydration.[11][12][13] This approach can be considered a [4+1] strategy, where four atoms of the final ring are contributed by the amidoxime and one by the acylating agent.[8]

Causality Behind the Choice: This route is favored for its versatility and the commercial availability of a wide range of carboxylic acids and nitriles (the precursors to amidoximes). The reaction is typically robust and high-yielding. The key step is the initial O-acylation of the amidoxime, which forms an intermediate that can be isolated or, more commonly, cyclized in situ by heating.[12][13] The use of coupling agents like N,N'-Carbonyldiimidazole (CDI) or EDC·HCl allows the direct use of carboxylic acids, avoiding the need to prepare more reactive acyl chlorides.[13][14]

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. benthamdirect.com [benthamdirect.com]

- 5. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. soc.chim.it [soc.chim.it]

- 9. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 14. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: A Technical Guide

Introduction

5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery.[1][2] Its structural features, including the 1,2,4-oxadiazole core, a fluorophenyl moiety, and a reactive chloromethyl group, make it a valuable intermediate for the synthesis of diverse biologically active molecules.[3] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its subsequent reaction products. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by literature precedents.

Molecular Structure and Spectroscopic Rationale

The molecular structure of this compound dictates its characteristic spectroscopic fingerprints. The key structural components to consider are:

-

The 1,2,4-Oxadiazole Ring: This five-membered heterocycle is relatively electron-deficient and will influence the chemical shifts of adjacent protons and carbons.

-

The 4-Fluorophenyl Group: The fluorine atom, being highly electronegative, will exert a significant electronic effect on the aromatic ring, leading to characteristic splitting patterns in both ¹H and ¹³C NMR due to fluorine-carbon and fluorine-proton couplings.

-

The Chloromethyl Group: The chlorine atom will deshield the adjacent methylene protons and carbon, resulting in downfield chemical shifts.

The interplay of these functionalities gives rise to a unique set of spectroscopic data that, when correctly interpreted, provides unequivocal structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 4-fluorophenyl ring and the aliphatic protons of the chloromethyl group.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 - 8.00 | Multiplet (dd) | 2H | H-2', H-6' (ortho to F) |

| ~7.30 - 7.20 | Multiplet (t) | 2H | H-3', H-5' (meta to F) |

| ~4.90 | Singlet | 2H | -CH₂Cl |

Rationale:

-

The protons on the 4-fluorophenyl ring (H-2', H-6' and H-3', H-5') will exhibit a characteristic second-order splitting pattern due to both proton-proton and proton-fluorine coupling. The protons ortho to the fluorine atom are expected to be deshielded and appear further downfield.

-

The methylene protons of the chloromethyl group are chemically equivalent and are adjacent to an electronegative chlorine atom, resulting in a downfield singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule, with the fluorine atom causing characteristic splitting of the aromatic carbon signals.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C5 (Oxadiazole) |

| ~168 | C3 (Oxadiazole) |

| ~165 (d, ¹JCF ≈ 250 Hz) | C-4' (ipso-C attached to F) |

| ~130 (d, ³JCF ≈ 9 Hz) | C-2', C-6' |

| ~123 (d, ⁴JCF ≈ 3 Hz) | C-1' |

| ~116 (d, ²JCF ≈ 22 Hz) | C-3', C-5' |

| ~35 | -CH₂Cl |

Rationale:

-

The carbon atoms of the oxadiazole ring (C3 and C5) are expected to resonate at low field due to the influence of the electronegative nitrogen and oxygen atoms.

-

The carbon atoms of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. The direct one-bond coupling (¹JCF) for C-4' is the largest, while two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings are progressively smaller.

-

The carbon of the chloromethyl group will appear in the aliphatic region, shifted downfield by the chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.[4]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch |

| ~1610-1590 | Strong | C=N stretch (Oxadiazole) |

| ~1520-1480 | Strong | Aromatic C=C stretch |

| ~1250-1200 | Strong | C-F stretch |

| ~1100-1000 | Strong | C-O-C stretch (Oxadiazole) |

| ~850-800 | Strong | C-H out-of-plane bend (p-disubstituted) |

| ~750-700 | Strong | C-Cl stretch |

Rationale:

The presence of the 1,2,4-oxadiazole ring is typically confirmed by the C=N and C-O-C stretching vibrations.[4] The aromatic C-H and C=C stretching bands, along with the out-of-plane bending, will confirm the substituted phenyl ring. The strong C-F and C-Cl stretching bands are also key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.[5]

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 212/214 | Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 177 | Loss of Cl |

| 138 | [FC₆H₄CNO]⁺ |

| 121 | [FC₆H₄C]⁺ |

| 95 | [C₆H₄F]⁺ |

Fragmentation Pathway:

The primary fragmentation of 1,2,4-oxadiazoles under electron impact often involves the cleavage of the heterocyclic ring.[6] For this compound, the molecular ion is expected to be observed, with the characteristic isotopic pattern of chlorine. Subsequent fragmentation could involve the loss of a chlorine radical, followed by ring cleavage to produce characteristic fragments corresponding to the fluorophenyl and oxadiazole moieties.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized protocols for obtaining the NMR, IR, and MS spectra of this compound.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition (Attenuated Total Reflectance - ATR)

Caption: Workflow for ATR-IR data acquisition.

MS Data Acquisition (Electron Ionization - EI)

Caption: Workflow for EI-MS data acquisition.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The spectroscopic data are consistent with the proposed structure and provide a reliable reference for researchers working with this important synthetic intermediate. Adherence to rigorous experimental protocols is essential for obtaining high-quality data that enables confident structural assignment and purity assessment.

References

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalspub.com [journalspub.com]

- 5. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Fluorophenyl Oxadiazole Scaffold: A Versatile Pharmacophore for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,3,4-oxadiazole ring, particularly when substituted with a fluorophenyl moiety, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the key therapeutic targets of fluorophenyl oxadiazole compounds. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document is intended to serve as a resource for researchers and drug development professionals, offering not only a synthesis of the current understanding but also practical, field-proven experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Chemical Appeal of Fluorophenyl Oxadiazoles

The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structure is of significant interest to medicinal chemists due to its metabolic stability, ability to serve as a bioisostere for amide and ester groups, and its role as a hydrogen bond acceptor, which enhances interactions with biological targets. The incorporation of a fluorophenyl group further modulates the compound's properties. The high electronegativity of fluorine can alter the electronic distribution of the molecule, influencing its binding affinity to target proteins. Furthermore, the presence of fluorine can enhance metabolic stability and membrane permeability, improving the pharmacokinetic profile of the drug candidate.

This guide will explore the major therapeutic areas where fluorophenyl oxadiazole derivatives have shown significant promise, elucidating their mechanisms of action and providing the necessary tools to evaluate their potential.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Fluorophenyl oxadiazole compounds have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their efficacy stems from their ability to interact with multiple, crucial cellular targets involved in cancer progression.

Mechanism of Action: Disrupting Key Oncogenic Pathways

The anticancer effects of fluorophenyl oxadiazoles are not mediated by a single mechanism but rather through the modulation of several key signaling pathways and enzymes essential for tumor growth and survival.

The NF-κB signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis.[1] Its aberrant activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[2] Certain 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway. The mechanism involves preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This keeps NF-κB in an inactive state, unable to translocate to the nucleus and activate the transcription of pro-survival genes.[1]

Fluorophenyl oxadiazole derivatives have been identified as potent inhibitors of several enzymes that are crucial for cancer cell survival and proliferation.

-

Aromatase: This enzyme is key in the biosynthesis of estrogens.[3] Aromatase inhibitors are a cornerstone in the treatment of hormone-dependent breast cancer.[3] The nitrogen atoms in the oxadiazole ring can coordinate with the heme iron atom in the aromatase active site, while the fluorophenyl group interacts with the hydrophobic pocket, leading to potent inhibition.[3]

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often overexpressed in various cancers and is involved in inflammation and cell proliferation.[4] Selective COX-2 inhibitors are known to have anticancer effects.[4] Some fluorophenyl oxadiazole compounds have demonstrated selective inhibition of COX-2 over the constitutively expressed COX-1, suggesting a safer therapeutic profile.[5][6]

-

Other Enzymes: Research has also pointed to the inhibition of other key enzymes by oxadiazole derivatives, including histone deacetylases (HDACs), focal adhesion kinase (FAK), telomerase, and topoisomerase II, highlighting the multi-targeted nature of these compounds.[7]

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of fluorophenyl oxadiazole compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole linked 5-fluorouracil | MCF-7 (Breast) | 0.011 - 0.88 | [8] |

| 1,2,4-Oxadiazole linked 5-fluorouracil | A549 (Lung) | 0.053 - 1.44 | [8] |

| 1,2,4-Oxadiazole linked 5-fluorouracil | DU145 (Prostate) | 0.017 - 1.28 | [8] |

| 1,3,4-Thiadiazole with fluorophenyl | MCF-7 (Breast) | ~52 - 55 | [3] |

| Fluorophenyl-isoxazole | Hep3B (Liver) | 5.76 - 11.60 | [9] |

| 1,3,4-Oxadiazole-triazole derivatives | MCF-7 (Breast) | 7.40 - 16.86 | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorophenyl oxadiazole compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microbes

Fluorophenyl oxadiazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, offering a promising avenue for the development of new antimicrobial agents.

Mechanism of Action: Disrupting Microbial Integrity

While the exact mechanisms are still under investigation for many compounds, a key proposed mode of action for some oxadiazole derivatives is the disruption of the microbial cell membrane. This leads to the leakage of intracellular components and ultimately cell death.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | >100 (relative to ampicillin) | [11] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. pneumoniae | >100 (relative to ampicillin) | [11] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | >100 (relative to ampicillin) | [11] |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole with 4-fluorophenyl | S. aureus | 1.56 - 6.25 | [12] |

| Oxadiazole derivatives | Methicillin-resistant S. aureus (MRSA) | 62 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of the fluorophenyl oxadiazole compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory and Anticonvulsant Activities: Emerging Therapeutic Areas

Anti-inflammatory Activity: Targeting COX-2

The anti-inflammatory properties of some fluorophenyl oxadiazole derivatives are primarily attributed to their selective inhibition of the COX-2 enzyme, which is a key mediator of inflammation and pain.[5][6] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are pro-inflammatory molecules.[5]

| Compound Class | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| 2,5-diaryl-1,3,4-oxadiazoles | 0.038 - 0.56 | 60.71 - 337.5 | [14] |

Anticonvulsant Activity: Modulating GABAergic Neurotransmission

The anticonvulsant effects of certain fluorophenyl oxadiazole compounds are believed to be mediated through their interaction with the benzodiazepine (BZD) binding site on the GABA-A receptor.[15] By acting as BZD receptor agonists, these compounds enhance the inhibitory effects of the neurotransmitter GABA, leading to a reduction in neuronal excitability and seizure suppression.[15][16]

Conclusion and Future Directions

Fluorophenyl oxadiazole compounds represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their ability to interact with a diverse range of biological targets underpins their potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The multi-targeted nature of these compounds, particularly in the context of cancer, offers the potential for more effective therapies that can overcome drug resistance.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.

-

In-depth Mechanistic Elucidation: To fully understand the molecular interactions and signaling pathways involved in their biological activities.

-

Pharmacokinetic and In Vivo Studies: To evaluate the drug-like properties and therapeutic efficacy of lead compounds in preclinical models.

The information and protocols provided in this guide are intended to serve as a valuable resource to accelerate the discovery and development of the next generation of fluorophenyl oxadiazole-based therapeutics.

References

- 1. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpionline.org [jpionline.org]

- 3. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs [frontiersin.org]

- 5. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives | AVESİS [avesis.anadolu.edu.tr]

- 10. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells [mdpi.com]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 14. researchgate.net [researchgate.net]

- 15. Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Preliminary In-Vitro Screening of 1,2,4-Oxadiazole Libraries

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1][2][3] Its value stems from its role as a bioisosteric equivalent of ester and amide functionalities, which offers the advantage of improved metabolic stability.[4] This key feature, combined with the scaffold's ability to engage in hydrogen bonding and its diverse biological activities, makes it a highly versatile framework for designing novel therapeutic agents.[4][5]

Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, neuroprotective, and antiparasitic effects.[2][5][6][7][8][9] This documented potential underscores the importance of robust and efficient screening methodologies to unlock new therapeutic opportunities from libraries built around this core.

This guide provides a comprehensive, in-depth technical framework for the preliminary in-vitro screening of 1,2,4-oxadiazole libraries. It is designed for drug discovery researchers and scientists, offering field-proven insights into designing and executing a screening cascade that is both scientifically rigorous and resource-efficient. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating system from library quality control to validated hit.

Part 1: Library Sourcing and Quality Control: The Foundation of a Successful Screen

The quality of the input determines the quality of the output. A high-throughput screening (HTS) campaign is only as reliable as the compound library it employs. Therefore, the first critical phase involves securing a high-quality 1,2,4-oxadiazole library and ensuring its integrity.

Library Acquisition

There are two primary routes for acquiring a screening library:

-

Commercial Procurement: Numerous vendors offer pre-designed or custom libraries of 1,2,4-oxadiazoles. These libraries often feature diverse substituents to explore a wide chemical space.[10] When selecting a commercial library, it is crucial to obtain detailed quality control (QC) data from the supplier.

-

In-House Synthesis: For projects targeting novel chemical space, in-house synthesis provides maximum control over the library's design and quality. Modern high-throughput synthesis platforms can accelerate the creation of diverse libraries.[11]

Essential Quality Control (QC) Protocols

Regardless of the source, every compound in the screening library must undergo stringent QC to ensure purity, identity, and solubility. This is a non-negotiable step to prevent the costly pursuit of artifacts.

Step-by-Step QC Workflow:

-

Identity and Purity Assessment:

-

Method: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) for every sample. This provides rapid confirmation of the expected molecular weight and an initial assessment of purity (typically aiming for >90-95%).[10][][13]

-

Rationale: Confirms that the correct molecule is being tested and that impurities are minimal, as these can cause their own biological effects or interfere with assay readouts.

-

For select compounds or troubleshooting: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) should be used to confirm the precise chemical structure.[10]

-

-

Solubility Determination:

-

Method: Assess solubility in 100% dimethyl sulfoxide (DMSO), the standard solvent for compound storage, and in the final aqueous assay buffer. Nephelometry is a common high-throughput method for measuring precipitation.

-

Rationale: Poor solubility is a primary source of false positives.[14] Compounds that precipitate in the assay buffer can cause non-specific inhibition through aggregation or by interfering with optical detection methods.[15] Understanding solubility limits is critical for designing the screening concentrations.

-

-

Compound Management and Plating:

-

Method: Prepare a master stock plate, typically at a concentration of 10 mM in high-quality, anhydrous DMSO. From this, create serially diluted plates for dose-response experiments and single-concentration plates for the primary screen. Use automated liquid handlers to ensure accuracy and minimize variability.

-

Rationale: Proper storage in a controlled environment (low temperature, low humidity) prevents compound degradation. Automation in plating reduces human error and ensures the consistency required for HTS.[16]

-

Part 2: Designing a Robust Screening Cascade

A well-designed screening cascade acts as a funnel, efficiently filtering a large library down to a small number of high-quality, validated hits. This requires careful selection of the biological target and the development of reliable assays.

Target Selection and Assay Choice

The initial choice is between a biochemical assay and a cell-based assay for the primary screen.[17]

-

Biochemical Assays: These are performed in a cell-free environment, measuring the direct interaction between a compound and a purified biological target (e.g., an enzyme or receptor).[18] They are generally preferred for primary HTS due to their simplicity, lower variability, and higher throughput.[19]

-

Cell-Based Assays: These measure a compound's effect within a living cell, providing more physiologically relevant data on efficacy, toxicity, or pathway modulation.[19][20] They are often used in secondary screening to confirm the activity of hits identified from biochemical assays.[21]

For a preliminary screen of 1,2,4-oxadiazoles, which are often developed as enzyme inhibitors, a biochemical approach is the logical starting point.[4]

Workflow: The Overall Screening Cascade

The journey from a large library to a few promising compounds follows a structured path. This workflow ensures that resources are focused on the most promising molecules at each stage.

Protocol: Generic Enzyme Inhibition Assay Development

This protocol outlines the steps to develop a robust biochemical assay for HTS.

-

Reagent Preparation:

-

Prepare a concentrated stock of the purified target enzyme in a buffer that ensures its stability and activity.

-

Prepare a stock of the enzyme's substrate. If the detection method is fluorescence-based (e.g., TR-FRET), one of these components may be fluorescently labeled.[17]

-

Prepare assay buffer containing any necessary co-factors (e.g., ATP for kinases, metal ions for metalloenzymes).

-

-

Assay Miniaturization and Optimization:

-

Adapt the assay to a low-volume format (e.g., 384- or 1536-well plates) to conserve reagents and compounds.

-

Determine the optimal concentrations of enzyme and substrate (often at or below the Km for the substrate) to ensure the assay is sensitive to inhibitors.

-

Optimize incubation times to keep the reaction in the linear range.

-

-

Assay Validation (Pilot Screen):

-

Perform a pilot screen on a small, representative subset of the library.

-

Include positive controls (a known inhibitor) and negative controls (DMSO vehicle only) on every plate.

-

Calculate the Z'-factor, a statistical measure of assay quality.

-

Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

-

Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

-

Causality: A Z'-factor > 0.5 is considered excellent and indicates that the assay window is large enough to confidently distinguish hits from background noise. This step is crucial for trusting the results of the full-scale screen.

-

-

Part 3: Hit Confirmation and Validation: Separating Signal from Noise

A primary HTS will inevitably identify numerous "hits." However, many of these will be false positives.[22] A rigorous, multi-step validation cascade is essential to eliminate these artifacts and build confidence in the remaining compounds.

The Challenge of False Positives and PAINS

False positives arise from various mechanisms that are independent of specific binding to the target.[15] A well-known class of problematic molecules are Pan-Assay Interference Compounds (PAINS).[23][24] These compounds often contain reactive functional groups that can interfere with assays through mechanisms like redox cycling, metal chelation, or aggregation.[24][25] The goal of hit validation is to systematically identify and remove these nuisance compounds.[26]

Workflow: The Hit Validation Cascade

This workflow details the critical steps to triage initial hits down to a set of validated, high-confidence molecules.

Detailed Validation Protocols

1. Dose-Response Confirmation (IC50 Determination):

-

Protocol:

-

Select initial hits from the primary screen.

-

Prepare fresh samples of the powdered compound to rule out degradation or concentration errors in the original screening plate.

-

Create a 10-point, 3-fold serial dilution series for each compound, typically starting from a top concentration of 50-100 µM.

-

Run the same biochemical assay used in the primary screen.

-

Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

-

-

Causality: This step transitions from a single-point "yes/no" result to a quantitative measure of potency. A well-behaved, sigmoidal dose-response curve is the first indicator of a genuine, specific inhibitor.

2. Orthogonal Assay Validation:

-

Protocol:

-

For confirmed hits, test them in a second, distinct assay that measures the same biological endpoint but uses a different detection technology.

-

For example, if the primary screen was a fluorescence-based assay, an orthogonal assay might use label-free mass spectrometry to directly measure substrate-to-product conversion.

-

-

Causality: If a compound is active in both assays, it strongly suggests true target inhibition, as it is unlikely that an artifact would interfere with two different technologies in the same way.[22] This provides a self-validating check on the initial result.

3. Artifact and Promiscuity Counter-Screens: These assays are designed to flag compounds with known interference mechanisms.

-

Aggregation Assay:

-

Protocol: Repeat the primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).

-

Causality: Promiscuous inhibitors that act by forming aggregates will often be disrupted by the detergent, leading to a significant loss of activity.[14] This is a simple and effective way to identify a major class of false positives.

-

-

Redox Activity Assay:

-

Protocol: Use an assay that detects hydrogen peroxide (H₂O₂), which is a common byproduct of redox-cycling compounds.[22] For example, the horseradish peroxidase-catalyzed oxidation of phenol red.

-

Causality: Some compounds can generate reactive oxygen species in the presence of reducing agents (like DTT, which is common in enzyme buffers), leading to non-specific enzyme oxidation and inhibition. This assay directly identifies this mechanism.[22]

-

-

Luciferase Inhibition Assay (if applicable):

Part 4: Preliminary ADME Profiling: Assessing Drug-Like Properties

Once a set of validated hits has been established, the focus shifts to assessing their potential to become drugs. Early in-vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are critical for this evaluation.[27] Poor ADME properties are a major cause of failure in later stages of drug development, so identifying liabilities early allows for their correction during lead optimization.[28][29]

Core In-Vitro ADME Assays for Hit Triage

A standard panel of in-vitro ADME assays should be run on all validated hits to provide a baseline "developability" profile.

| Assay | Method | Purpose | Desirable Outcome (Typical) |

| Aqueous Solubility | Thermodynamic or Kinetic Nephelometry | Measures how well the compound dissolves in water. | > 50 µM |

| Permeability | Caco-2 or PAMPA | Predicts absorption across the intestinal wall. | Papp > 1 x 10⁻⁶ cm/s |

| Metabolic Stability | Human Liver Microsomes (HLM) | Measures the rate of metabolism by key enzymes.[29] | t₁/₂ > 30 min |

| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Determines the fraction of compound bound to plasma proteins. | Fraction unbound > 1% |

| CYP450 Inhibition | Fluorogenic probe substrates | Assesses the potential for drug-drug interactions.[30] | IC50 > 10 µM |

Protocol: High-Throughput Metabolic Stability Assay

-

Incubation:

-

Incubate the test compound (typically at 1 µM) with human liver microsomes (e.g., at 0.5 mg/mL protein) in a phosphate buffer at 37°C.

-

Initiate the reaction by adding the cofactor NADPH.[29]

-

Prepare parallel incubations without NADPH as a negative control to check for non-enzymatic degradation.

-

-

Time Points:

-

Remove aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Analysis:

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.

-

-

Data Interpretation:

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of this line is used to calculate the in-vitro half-life (t₁/₂).

-

Causality: A short half-life indicates rapid metabolism, suggesting the compound may be cleared too quickly in vivo to be effective. This data provides crucial feedback to medicinal chemists on which parts of the molecule may be metabolic "hot spots" that need modification.

-

Conclusion

The preliminary in-vitro screening of a 1,2,4-oxadiazole library is a systematic, multi-stage process designed to identify compounds with genuine, specific biological activity and favorable drug-like properties. By beginning with rigorous library quality control, employing a robust and well-validated primary assay, and executing a stringent hit validation cascade, researchers can effectively eliminate the vast majority of false positives and artifacts. The early integration of in-vitro ADME profiling further enriches the dataset, allowing for the prioritization of hits that not only are potent and selective but also possess a higher probability of success in subsequent, more complex stages of drug development. This disciplined, causality-driven approach ensures that resources are invested wisely, accelerating the journey from a promising scaffold to a potential therapeutic agent.

References

- 1. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory a...: Ingenta Connect [ingentaconnect.com]

- 2. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]

- 14. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]

- 19. lifescienceglobal.com [lifescienceglobal.com]

- 20. marinbio.com [marinbio.com]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. drugtargetreview.com [drugtargetreview.com]

- 23. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]

- 24. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 25. drughunter.com [drughunter.com]

- 26. sygnaturediscovery.com [sygnaturediscovery.com]

- 27. Strategy of utilizing in vitro and in vivo ADME tools for lead optimization and drug candidate selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. elearning.uniroma1.it [elearning.uniroma1.it]

- 29. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. labs.iqvia.com [labs.iqvia.com]

Methodological & Application

Application Notes and Protocols for Nematicidal Activity Assessment of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

Abstract

These application notes provide a comprehensive protocol for evaluating the nematicidal efficacy of the novel compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. The following sections detail the necessary materials, step-by-step procedures for in vitro screening against the model nematode Caenorhabditis elegans, and data analysis methodologies. This document is intended for researchers in the fields of agrochemistry, parasitology, and drug development. The protocols herein are designed to establish a baseline for nematicidal activity, offering a framework for further mechanistic and in vivo studies.

Introduction: The Rationale for Novel Nematicides

Nematode infestations, whether of plant-parasitic species impacting crop yields or animal-parasitic species affecting livestock and human health, present a significant global challenge. The increasing prevalence of resistance to existing nematicides necessitates the discovery and development of new chemical entities with novel modes of action. The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and diverse biological activities. This protocol focuses on this compound, a compound of interest for its potential as a next-generation nematicide. The rationale for investigating this specific molecule is based on the known bioactivity of related heterocyclic compounds and the desire to explore new chemical space for anti-nematode agents.

The following protocols are designed to be a starting point for the characterization of this compound's nematicidal properties. They are based on established methodologies for nematicide screening and have been adapted to ensure robust and reproducible results.

Compound Handling and Preparation

2.1. Safety Precautions

This compound is a research chemical, and its toxicological properties have not been fully elucidated. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.

2.2. Stock Solution Preparation

The solubility of the test compound is a critical factor for accurate bioassay results. Dimethyl sulfoxide (DMSO) is a common solvent for initial in vitro screens due to its ability to dissolve a wide range of organic compounds.

Protocol 2.2.1: Preparation of a 100 mM Stock Solution

-

Accurately weigh 10 mg of this compound (Molar Mass: 226.62 g/mol ) using an analytical balance.

-

Transfer the weighed compound to a 1.5 mL microcentrifuge tube.

-

Add 441.2 µL of high-purity DMSO to the tube.

-

Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication step may be employed if necessary.

-

Store the stock solution at -20°C in a desiccated environment to prevent moisture absorption.

Table 1: Stock Solution Preparation

| Parameter | Value |

| Compound Name | This compound |

| Molar Mass | 226.62 g/mol |

| Desired Stock Concentration | 100 mM |

| Mass of Compound | 10 mg |

| Volume of DMSO | 441.2 µL |

| Storage Temperature | -20°C |

In Vitro Nematicidal Assay using Caenorhabditis elegans

C. elegans is a widely used model organism for initial nematicide screening due to its short life cycle, ease of cultivation, and well-characterized genetics. This protocol outlines a liquid-based assay to determine the dose-dependent effect of the test compound on nematode viability.

3.1. Materials

-

C. elegans N2 (wild-type) strain

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 strain

-

M9 buffer

-

96-well flat-bottom microtiter plates

-

Synchronized L4 stage C. elegans

-

Test compound stock solution (100 mM in DMSO)

-

Positive control (e.g., Ivermectin or Levamisole)

-

Negative control (DMSO)

-

Microscope for observing nematode motility

3.2. Experimental Workflow

Caption: Workflow for in vitro nematicidal activity screening.

3.3. Detailed Protocol

Protocol 3.3.1: C. elegans Synchronization

-

Wash gravid adult C. elegans from NGM plates using M9 buffer.

-

Treat the worms with a bleach solution to dissolve the adults and leave the eggs intact.

-

Wash the eggs several times with M9 buffer to remove all traces of bleach.

-

Allow the eggs to hatch overnight in M9 buffer without a food source. This will result in a synchronized population of L1 larvae.

-

Transfer the L1 larvae to NGM plates seeded with E. coli OP50 and incubate at 20°C until they reach the L4 stage (approximately 48 hours).

Protocol 3.3.2: Assay Plate Preparation and Execution

-